3-Naphthalen-1-yl-cyclopent-2-enol 3-Naphthalen-1-yl-cyclopent-2-enol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13879455
InChI: InChI=1S/C15H14O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10,13,16H,8-9H2
SMILES:
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol

3-Naphthalen-1-yl-cyclopent-2-enol

CAS No.:

Cat. No.: VC13879455

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

3-Naphthalen-1-yl-cyclopent-2-enol -

Specification

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
IUPAC Name 3-naphthalen-1-ylcyclopent-2-en-1-ol
Standard InChI InChI=1S/C15H14O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10,13,16H,8-9H2
Standard InChI Key LEOLENVNEOEATH-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC1O)C2=CC=CC3=CC=CC=C32

Introduction

Structural Characteristics

Molecular Architecture

The molecule consists of:

  • A cyclopent-2-enol ring (C₅H₇O) with a hydroxyl group at position 1 and a double bond between C2 and C3.

  • A naphthalen-1-yl group (C₁₀H₇) attached to C3 of the cyclopentenol ring.

Key Structural Features:

  • Planar aromatic system: The naphthalene moiety contributes to extended π-conjugation.

  • Steric hindrance: The bulky naphthyl group influences reactivity at the cyclopentenol ring .

Spectroscopic Data (Inferred from Analogous Compounds)

TechniqueKey Signals
¹H NMR- Aromatic protons (δ 7.2–8.3 ppm, multiplet)
- Olefinic protons (δ 5.8–6.2 ppm, doublet of doublets)
- Hydroxyl proton (δ 2.5–3.5 ppm, broad singlet)
¹³C NMR- Quaternary carbons in naphthalene (δ 125–140 ppm)
- Olefinic carbons (δ 120–130 ppm)
IR- O–H stretch (~3200–3500 cm⁻¹)
- C=C stretch (~1650 cm⁻¹)
MSMolecular ion peak at m/z 208 (C₁₅H₁₂O⁺)

Synthesis and Reactivity

Route 1: Friedel-Crafts Cyclization

  • Precursor: 3-(Naphthalen-1-yl)propanal (synthesized via Grignard addition to naphthalene).

Route 2: Copper-Catalyzed Dimerization

  • Substrate: (E)-1-en-4-yn-3-ol derivatives.

  • Catalyst: Cu(I) complexes promote cyclization and fragmentation to form cyclopenta[b]naphthalenes .

Reactivity Profile

Reaction TypeOutcomeExample
OxidationForms diketones (e.g., 1,3-cyclopentanedione derivatives) PCC in CH₂Cl₂ converts enol to ketone
PhotocycloadditionIntramolecular [2+2] adducts under UV light Forms tricyclic structures
HydrogenationReduces double bond to cyclopentanolH₂/Pd-C in EtOH

Physical Properties (Estimated)

PropertyValue/DescriptionSource Analogy
Melting Point95–105°CCyclopentenol analogs
Boiling Point280–300°C (at 760 mmHg)Naphthyl derivatives
SolubilitySoluble in DCM, THF; insoluble in H₂O
Density1.15–1.20 g/cm³Cyclopentanol analogs
HazardPrecautionary Measures
FlammabilityStore away from open flames (Flash point ~150°C)
IrritationUse PPE (gloves, goggles)
StabilitySensitive to light; store in amber vials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator